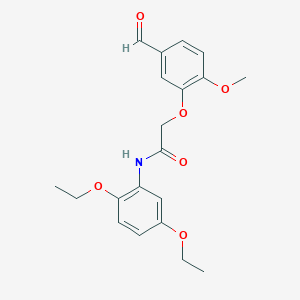

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-4-25-15-7-9-17(26-5-2)16(11-15)21-20(23)13-27-19-10-14(12-22)6-8-18(19)24-3/h6-12H,4-5,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQLRYYOTYZACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=C(C=CC(=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 5-formyl-2-methoxyphenol.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-diethoxyphenyl)chloroacetamide.

Coupling Reaction: The intermediate is then reacted with 5-formyl-2-methoxyphenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: N-(2,5-diethoxyphenyl)-2-(5-carboxy-2-methoxyphenoxy)acetamide.

Reduction: N-(2,5-diethoxyphenyl)-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may act by binding to a specific enzyme’s active site, inhibiting its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the methoxy and ethoxy groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues in TSPO Ligand Research

Several acetamide-based TSPO ligands share structural similarities with the target compound but differ in substituents and functional groups:

Key Findings :

- Substituent Effects : The target compound’s ethoxy groups may confer greater metabolic stability compared to methoxy analogs like DAA1106, which are prone to demethylation . However, ethoxy groups could increase molecular weight and reduce solubility.

- Formyl Group : The 5-formyl substituent is unique among TSPO ligands. This electron-withdrawing group may alter binding kinetics or interactions with TSPO’s hydrophobic pocket, though in vitro binding data are lacking.

- BBB Penetration : Lipophilicity (logP) is a critical determinant. The ethoxy and methoxy substituents likely yield a logP comparable to ¹⁸F-FEDAA1106 (logP ~3.2), which shows high BBB penetration .

Acetamide Derivatives in Enzyme Inhibition

Compounds with triazole or thiophene substituents highlight structural diversity and divergent applications:

Key Findings :

- Heterocyclic Moieties : Triazole-containing analogs (e.g., compound 51) exhibit potent enzyme inhibition (IC₅₀ <1 μM), suggesting that the target compound’s formyl group could be modified to incorporate heterocycles for enhanced activity .

- Phenoxy vs. Thioether Linkages: The phenoxy group in the target compound may reduce off-target interactions compared to thioether-linked analogs, which can exhibit non-specific binding .

Therapeutic Acetamides in Clinical Use

Key Findings :

- Amino vs. Formyl Groups: Midodrine’s aminoethyl group is critical for receptor agonism, whereas the target compound’s formyl group may limit direct receptor interactions but enable covalent binding strategies .

Biological Activity

N-(2,5-Diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and compares its effects with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Diethoxyphenyl group : Contributes to hydrophobic interactions.

- Formyl group : Potentially reactive, allowing for interactions with biological targets.

- Methoxyphenoxy acetamide moiety : Imparts stability and may influence solubility.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways crucial for various biological processes.

- Gene Expression Alteration : The compound may affect the expression of genes associated with inflammation and cancer.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with methoxy and formyl groups have shown effectiveness against various bacterial strains. The potential for this compound to act against resistant strains remains an area for further investigation.

2. Anti-inflammatory Effects

Studies on related compounds suggest significant anti-inflammatory activity. For example, N-(2-hydroxy phenyl)acetamide demonstrated reduced levels of pro-inflammatory cytokines in animal models of arthritis . Similar effects can be anticipated for the compound due to structural similarities.

3. Anticancer Potential

The anticancer properties of phenolic compounds are well-documented. The ability of this compound to induce apoptosis in cancer cells through modulation of signaling pathways warrants investigation. Preliminary studies on related compounds indicate promising results in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological testing of related compounds:

These findings highlight the potential for this compound to exhibit similar or enhanced biological activities.

Q & A

Q. What are the critical steps in synthesizing N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide, and how are intermediates characterized?

The synthesis typically involves:

- Ethoxylation : Introducing ethoxy groups via nucleophilic substitution using ethyl halides and bases like potassium carbonate .

- Formylation : Employing the Vilsmeier-Haack reaction with DMF/POCl₃ to add the formyl group to the phenolic ring .

- Acetamide coupling : Reacting intermediates with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) . Intermediates are characterized using ¹H/¹³C NMR (tracking proton environments and carbonyl signals) and IR spectroscopy (confirming formyl stretches at ~1667 cm⁻¹) .

Q. Which spectroscopic techniques are essential for verifying the compound’s structural integrity?

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ resolves signals for ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and formyl (-CHO) groups. ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 430.2 [M+1] for analogs) .

- IR Spectroscopy : Identifies functional groups (e.g., formyl at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How does the formyl group influence the compound’s reactivity in further derivatization?

The formyl group enables:

- Nucleophilic additions : Reacting with amines (e.g., hydrazines) to form hydrazones or Schiff bases for bioactivity modulation .

- Condensation reactions : Participating in Knoevenagel or aldol reactions to extend conjugation, enhancing photophysical properties . Reaction conditions (pH, solvent) must be optimized to avoid side reactions, as noted in studies of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the formylation step?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance electrophilicity .

- Catalyst control : POCl₃ in Vilsmeier-Haack reactions ensures efficient formylation, with yields >75% when temperatures are maintained at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the formylated product with >95% purity .

**What strategies resolve contradictions in reported solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.